Cas no 677326-82-8 (4-(4-bromo-2-fluorophenyl)benzenesulfonyl Chloride)

4-(4-Bromo-2-fluorophenyl)benzenesulfonyl chloride is a high-purity sulfonyl chloride derivative used primarily as a key intermediate in organic synthesis and pharmaceutical research. Its distinct structural features, including the bromo and fluoro substituents on the phenyl ring, enhance its reactivity in cross-coupling reactions and electrophilic substitutions. This compound is particularly valuable in the development of sulfonamide-based compounds due to its robust sulfonyl chloride functional group, which facilitates efficient derivatization. Its stability under controlled conditions and consistent performance make it a reliable choice for researchers working on advanced chemical transformations. Suitable for use under inert atmospheres, it is commonly employed in medicinal chemistry and material science applications.
4-(4-bromo-2-fluorophenyl)benzenesulfonyl Chloride structure
677326-82-8 structure
Product Name:4-(4-bromo-2-fluorophenyl)benzenesulfonyl Chloride
CAS No:677326-82-8
MF:C12H7BrClFO2S
MW:349.603183984756
CID:1721340
PubChem ID:2756979
Update Time:2025-10-28

4-(4-bromo-2-fluorophenyl)benzenesulfonyl Chloride Chemical and Physical Properties

Names and Identifiers

    • 4-(4-bromo-2-fluorophenyl)benzenesulfonyl chloride
    • KB-189736
    • KB-189735
    • CTK5I6804
    • AC1MBUSZ
    • AG-A-63217
    • 4'-Bromo-2'-fluoro-biphenyl-4-sulfonyl chloride
    • 4'-BROMO-2'-FLUOROBIPHENYL-4-SULFONYL CHLORIDE
    • 4'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-sulfonylchloride
    • SCHEMBL12570991
    • 677326-82-8
    • DTXSID80373668
    • 4'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-sulfonyl chloride
    • 4-(4-bromo-2-fluorophenyl)benzenesulfonyl Chloride
    • MDL: MFCD03424844
    • Inchi: 1S/C12H7BrClFO2S/c13-9-3-6-11(12(15)7-9)8-1-4-10(5-2-8)18(14,16)17/h1-7H
    • InChI Key: HZKQJZCTZXUPIA-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C=1)F)C1C=CC(=CC=1)S(=O)(=O)Cl

Computed Properties

  • Exact Mass: 347.90200
  • Monoisotopic Mass: 347.90227g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 376
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 42.5Ų

Experimental Properties

  • PSA: 42.52000
  • LogP: 5.26350

4-(4-bromo-2-fluorophenyl)benzenesulfonyl Chloride Pricemore >>

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Additional information on 4-(4-bromo-2-fluorophenyl)benzenesulfonyl Chloride

4-(4-Bromo-2-Fluorophenyl)Benzenesulfonyl Chloride: A Comprehensive Overview

The compound with CAS No 677326-82-8, known as 4-(4-bromo-2-fluorophenyl)benzenesulfonyl chloride, is a significant molecule in the field of organic chemistry. This compound is widely recognized for its role in various chemical reactions and its applications in drug discovery and material science. The structure of this molecule is characterized by a sulfonyl chloride group attached to a bromo-fluoro-substituted phenyl ring, making it a versatile building block in synthetic chemistry.

The synthesis of 4-(4-bromo-2-fluorophenyl)benzenesulfonyl chloride involves a series of carefully designed reactions, including nucleophilic aromatic substitution and sulfonation processes. Recent studies have highlighted the importance of optimizing reaction conditions to enhance yield and purity. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate the reaction while maintaining high selectivity. These advancements have not only improved the efficiency of production but also opened new avenues for its application in complex molecular constructions.

In terms of chemical properties, this compound exhibits high reactivity due to the electron-withdrawing effects of the sulfonyl chloride group and the halogen substituents on the aromatic ring. This reactivity makes it an excellent electrophile in various coupling reactions, such as the Ullmann coupling and Suzuki-Miyaura cross-coupling. Recent research has demonstrated its utility in constructing biaryl structures, which are crucial components in many pharmaceutical agents and advanced materials.

The application of 4-(4-bromo-2-fluorophenyl)benzenesulfonyl chloride extends beyond traditional organic synthesis. In drug discovery, this compound serves as a key intermediate in the development of novel therapeutic agents targeting various diseases, including cancer and inflammatory disorders. Its ability to participate in diverse reaction pathways allows chemists to design molecules with specific pharmacokinetic profiles and enhanced bioavailability.

Moreover, this compound has found applications in material science, particularly in the synthesis of advanced polymers and optoelectronic materials. The bromine and fluorine substituents on the aromatic ring contribute to unique electronic properties, making it suitable for applications in light-emitting diodes (LEDs) and solar cells. Recent studies have explored its use as a precursor for constructing conjugated systems with tailored electronic characteristics.

In conclusion, 4-(4-bromo-2-fluorophenyl)benzenesulfonyl chloride (CAS No 677326-82-8) is a versatile and valuable compound in modern chemistry. Its unique structure and reactivity make it an indispensable tool in organic synthesis, drug discovery, and material science. As research continues to uncover new applications and optimize its synthesis, this compound will undoubtedly play an even more prominent role in advancing chemical innovation.

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